6-fluoro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide
Description
Properties
IUPAC Name |
6-fluoro-4-oxo-N-pyrimidin-2-yl-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-8-2-3-11-9(6-8)12(20)10(7-18-11)13(21)19-14-16-4-1-5-17-14/h1-7H,(H,18,20)(H,16,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCSHGYZUSMDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached via nucleophilic substitution reactions using pyrimidine derivatives.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with ammonia or amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of quinoline-4-one derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
6-fluoro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The presence of the fluorine atom and hydroxyl group enhances its binding affinity and specificity. The pyrimidinyl group may also contribute to its interaction with nucleic acids and proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
A. Impact of Pyrimidin-2-yl Substituent
- The pyrimidin-2-yl group in the target compound and sulfadiazine derivative 4a5 correlates with enhanced bioactivity.
B. Fluorination Effects
- 6-Fluoro in Target vs. 6-Chloro in CB2 Ligands :
- Antimicrobial Role of 6-Fluoro: Compound 35 (6-fluoroquinoline-4-carboxamide) exhibits multi-stage antimicrobial activity, suggesting fluorination at position 6 enhances membrane penetration or target affinity .
C. Carboxamide Position on Quinoline Core
- 3-Carboxamide (Target) vs. 4-Carboxamide (Compound 35) :
D. Hydroxyl Group at Position 4
- The 4-hydroxy group in the target compound is unique among compared analogs.
Critical Analysis of Evidence Gaps
- No direct biological data (e.g., IC50, receptor binding) for the target compound are provided in the evidence.
- Fluorine’s role at position 6 in quinoline-3-carboxamides remains speculative without comparative CB2 receptor studies.
- Structural differences (e.g., benzenesulfonamide vs. quinoline cores) limit direct extrapolation of scavenging data from 4a5 .
Biological Activity
6-Fluoro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of the compound, characterized by a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a pyrimidinyl group attached to the nitrogen atom at the 2nd position of the quinoline ring, contributes to its diverse biological activities.
The biological activity of this compound is mainly attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding or catalysis.
- Interaction with Nucleic Acids : The pyrimidinyl group enhances interaction with nucleic acids, potentially affecting cellular pathways involved in proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound possesses broad-spectrum antimicrobial activity.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
These findings indicate that the compound may serve as a potential lead for developing new anticancer agents.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models:
- Reduction of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
- Inhibition of nitric oxide production in macrophages.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various quinoline derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of resistant bacterial strains.
- Anticancer Research : In a study published in Cancer Letters, researchers assessed the cytotoxic effects of this compound on multiple cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer therapeutic.
Q & A
Basic: What synthetic methodologies are recommended for 6-fluoro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling quinoline-carboxylic acid derivatives with pyrimidine amines. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF (dimethylformamide) to facilitate amide bond formation. For example, a reaction between 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 2-aminopyrimidine derivatives under inert conditions yields the target compound .
- Optimization : Adjust stoichiometric ratios (1:1.2 for amine:acid), temperature (room temperature to 50°C), and additives (e.g., N-methylmorpholine, NMM) to improve yield. Monitor reaction progress via TLC or LC-MS.
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/DMF mixtures .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identify hydroxyl (-OH, ~3200–3500 cm⁻¹), carbonyl (amide C=O, ~1650–1680 cm⁻¹), and fluorine-C bonds (~1100–1250 cm⁻¹) .
- NMR Spectroscopy :
- Elemental Analysis : Confirm purity (>95%) via CHN analysis, with deviations <0.4% from theoretical values .
Advanced: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in antiproliferative studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified pyrimidine (e.g., 4-methyl, 5-fluoro) or quinoline (e.g., 6-bromo, 8-chloro) substituents. Compare IC₅₀ values across cancer cell lines (e.g., MCF-7, HeLa) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase II or kinase domains. Validate with mutagenesis studies .
- Fluorine Scanning : Replace fluorine at position 6 with hydrogen or chlorine to assess its role in membrane permeability and target engagement .
Advanced: What strategies resolve contradictions in reported biological activities of quinoline-carboxamide derivatives?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. ATP-based viability assays).
- Purity Verification : Confirm compound integrity via HPLC (≥98% purity) and exclude solvent/DMSO artifacts .
- Mechanistic Profiling : Perform transcriptomic or proteomic analyses to identify off-target effects. For example, contradictory apoptosis data may arise from differential activation of caspases vs. necrosis pathways .
Advanced: How can metabolic stability and pharmacokinetic properties of this compound be assessed in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes (37°C, NADPH cofactor) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLᵢₙₜ) .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation, defluorination) and phase II (glucuronidation) metabolites .
- Fluorine Impact : Compare with non-fluorinated analogs to evaluate the role of the 6-fluoro group in enhancing metabolic stability and half-life (t₁/₂) .
Advanced: What experimental approaches validate the proposed mechanism of action for this compound in kinase inhibition?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 μM to identify primary targets (e.g., EGFR, VEGFR).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein denaturation shifts in cell lysates post-treatment .
- Resistance Studies : Generate kinase-mutant cell lines (e.g., T790M EGFR) and assess compound efficacy vs. first-generation inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
